2,2'-Dinaphthyl ketone
Overview
Description
2,2’-Dinaphthyl ketone is a chemical compound with the molecular formula C21H14O . It has a molecular weight of 282.34 . The IUPAC name for this compound is di(2-naphthyl)methanone .
Synthesis Analysis
The synthesis of 2,2’-Dinaphthyl ketone involves several steps . Ketone 19, which is 2,2’-Dinaphthyl ketone, has been prepared by a Grignard reaction of 2-naphthylmagnesium bromide with 2-naphthoyl chloride .
Molecular Structure Analysis
The molecular structure of 2,2’-Dinaphthyl ketone consists of two naphthyl groups attached to a carbonyl group .
Physical And Chemical Properties Analysis
2,2’-Dinaphthyl ketone is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.7±14.0 °C at 760 mmHg . The compound has a molar refractivity of 91.7±0.3 cm3 .
Scientific Research Applications
Photochemistry and Photophysics
- Laser Flash Photolysis : 2,2'-Dinaphthyl ketone's photochemistry is primarily influenced by its triplet state, which exhibits a π,π* character. This feature is crucial in understanding its photophysics and photochemistry, including the high efficiency of singlet oxygen generation and its reactions in different solvents (Jovanovic et al., 1997).
Conformational Analysis
- Conformational Spaces : A study on the conformational spaces of dinaphthyl ketones, including this compound, revealed various conformations and their stabilities. These findings are significant for understanding the structural aspects and chemical reactivity of these compounds (Assadi et al., 2012).
Synthetic Chemistry Applications
- Synthesis of Bicyclic Ketones : this compound is involved in the synthesis of bicyclic ketones through diaromatic dianionic oxy‐Cope rearrangement, indicating its utility in complex organic syntheses (Rasheeth & Huq, 2007).
- Phenalenone Skeleton Formation : An unusual rearrangement reaction of dinaphthyl ketones leads to the formation of phenalenone skeletons, showcasing the potential of this compound in novel synthetic pathways (Sasaki et al., 2017).
- Total Syntheses of Complex Molecules : Utilizing the rearrangement of dinaphthyl ketones, the total syntheses of various complex molecules like FR-901235 and auxarthrones were achieved, demonstrating its role in advanced organic synthesis (Kiyotaki et al., 2020).
Catalysis and Reaction Studies
- Reactions in Liquefaction : this compound undergoes various reactions under liquefaction conditions, providing insights into its behavior in complex chemical environments (Artok et al., 1996).
- Catalysis in Suzuki-Miyaura Coupling : Research on palladium nanoparticles prepared using silyl ketones, including this compound derivatives, showed their application as recyclable catalysts in Suzuki-Miyaura coupling reactions. This demonstrates the compound's potential in facilitating important chemical transformations (Mäsing et al., 2018).
Miscellaneous Applications
- Condensation Reactions : The compound is involved in condensation reactions with thiophene, leading to products with up to five thiophene units. This highlights its reactivity in creating complex organic structures (Morrison & Musgrave, 2002).
- Ketonization of Carboxylic Acids : Ketonization, a reaction converting carboxylic acids to ketones, is gaining interest for biomass conversion. This compound could play a role in understanding and optimizing this process (Pham et al., 2013).
Safety and Hazards
properties
IUPAC Name |
dinaphthalen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVYXNVAHDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449357 | |
Record name | beta-naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
613-56-9 | |
Record name | beta-naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the conformational similarity between 2,2'-dinaphthyl ketone and bis(benzo[b]thiophen-2-yl)methanone relevant?
A1: [] The research highlights that this compound exhibits significant conformational resemblance to bis(benzo[b]thiophen-2-yl)methanone (also referred to as (I) in the study). This similarity is observed in key structural parameters like interplanar angles, Caryl-Cbridge-Caryl angles, and dihedral angles. This structural resemblance is interesting because it suggests that bis(benzo[b]thiophen-2-yl)methane derivatives could potentially mimic certain properties or activities of compounds containing the dinaphthyl ketone scaffold. Furthermore, the study found comparable crystal packing arrangements between the two compounds. While this compound exhibits edge-to-face interactions between its naphthyl rings, bis(benzo[b]thiophen-2-yl)methanone displays analogous S...π contacts between its benzo[b]thiophen-2-yl units. This similarity in packing further underscores the potential for these compounds to share similar physical or chemical properties. []
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